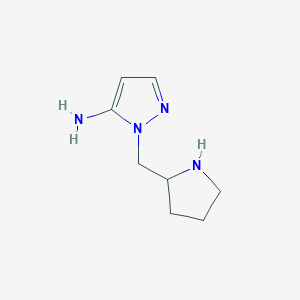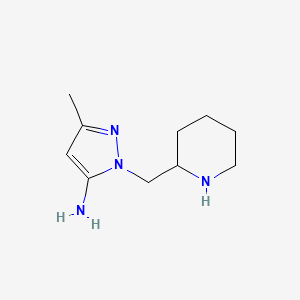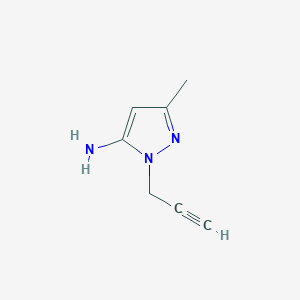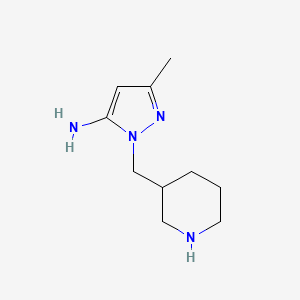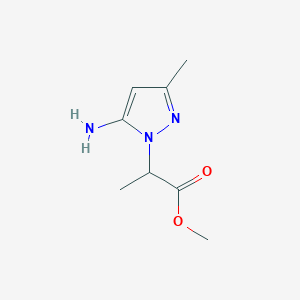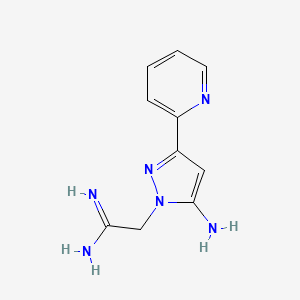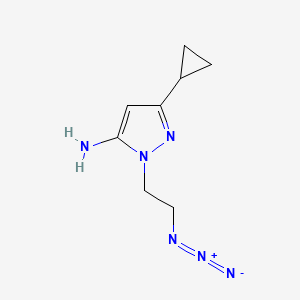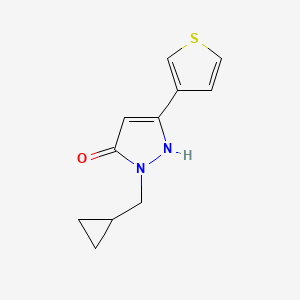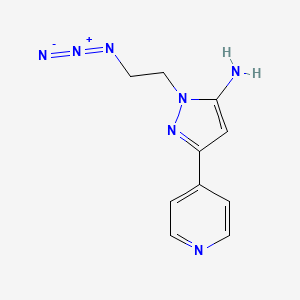
1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, also known as AZPY, is a novel pyrazolamine-based compound with a wide range of applications in scientific research. AZPY has been used in a variety of chemical and biological studies, including those involving enzyme inhibition, protein-protein interactions, and signal transduction. Its unique structure allows for the exploration of novel biological pathways and the development of new therapeutic strategies.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
This compound is utilized in the development of blue fluorescent OLEDs . Its structural framework serves as an electron-transporting unit, which is crucial for the stability and efficiency of OLEDs. Researchers have synthesized derivatives based on this compound, achieving high photoluminescence quantum yields and thermal stability with decomposition temperatures in the range of 454-476°C . These materials are promising for creating displays with higher brightness and longer lifespans.
Mecanismo De Acción
Target of action
Compounds with azido groups (N3) are often used in ‘click chemistry’ reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This suggests that “1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine” might interact with alkyne-presenting targets in a biological system.
Mode of action
The azido group in “1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine” can react with alkynes to form a stable triazole ring, a reaction that is often catalyzed by copper ions
Action environment
The efficacy and stability of “1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine” could be influenced by various environmental factors, such as pH, temperature, and the presence of copper ions, which are known to catalyze the reaction between azides and alkynes .
Propiedades
IUPAC Name |
2-(2-azidoethyl)-5-pyridin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7/c11-10-7-9(8-1-3-13-4-2-8)15-17(10)6-5-14-16-12/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLYMNKHLZBHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



